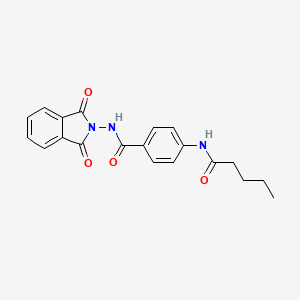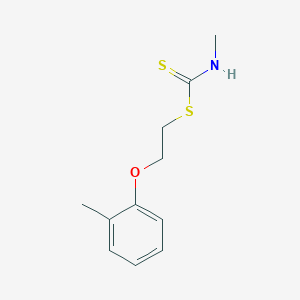![molecular formula C21H26N2O3 B4707536 1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B4707536.png)
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine, also known as EMD-386088, is a synthetic compound that belongs to the piperazine class of drugs. It is a potent and selective agonist of the serotonin 5-HT7 receptor, which plays a vital role in the regulation of mood, cognition, and sleep. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
The serotonin 5-HT7 receptor is a G protein-coupled receptor that is expressed in various regions of the brain, including the hippocampus, cortex, and thalamus. Activation of this receptor has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which play a crucial role in the regulation of mood, cognition, and sleep. 1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine acts as a potent and selective agonist of the serotonin 5-HT7 receptor, which leads to the activation of downstream signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of circadian rhythms, and the improvement of cognitive function. The compound has also been shown to have anxiolytic and antidepressant effects in animal models, which suggest its potential therapeutic applications in these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine has several advantages for use in lab experiments, including its high potency and selectivity for the serotonin 5-HT7 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, the compound also has some limitations, including its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for the study of 1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine, including the development of novel drugs based on its chemical structure, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the investigation of its mechanism of action and downstream signaling pathways. Further studies are also needed to determine its safety and efficacy in humans and to identify potential drug interactions and side effects.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and sleep disorders. The compound has been shown to have a high affinity and selectivity for the serotonin 5-HT7 receptor, which makes it a promising candidate for the development of novel drugs to treat these disorders.
Propriétés
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-25-20-7-5-4-6-19(20)22-12-14-23(15-13-22)21(24)16-26-18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUBSKZLUFNFIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-adamantyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B4707453.png)
![2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4707465.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B4707467.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4707474.png)
![3-(3,4-dimethylphenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4707479.png)



![4-[({[3-chloro-4-(difluoromethoxy)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4707507.png)
![N-(3,4-dichlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4707510.png)
![ethyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4707524.png)
![methyl 2-{[N-(mesitylsulfonyl)-N-methylglycyl]amino}benzoate](/img/structure/B4707526.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4707528.png)
![N-{3-[(dimethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4707542.png)